Triacontan-2-OL
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Overview
Description
Triacontan-2-OL is a long-chain fatty alcohol with the molecular formula C30H62O. It is a saturated primary alcohol, which means it has a straight-chain structure with no double bonds. This compound is found naturally in plant cuticle waxes and beeswax. It is known for its role as a plant growth regulator, enhancing various physiological processes in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triacontan-2-OL can be synthesized through several methods. One common approach involves the reduction of triacontanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources such as beeswax or plant waxes. The extraction process includes grinding the raw material, followed by solvent extraction using alcohol, methanol, or acetone. The extract is then purified through column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Triacontan-2-OL undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to triacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be reduced to triacontane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed
Oxidation: Triacontanoic acid.
Reduction: Triacontane.
Substitution: Alkyl halides such as triacontyl chloride or triacontyl bromide.
Scientific Research Applications
Triacontan-2-OL has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying long-chain alcohols and their reactions.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Mechanism of Action
Triacontan-2-OL exerts its effects primarily through its role as a plant growth regulator. It enhances the physiological efficiency of plant cells by boosting photosynthesis, protein biosynthesis, and enzyme activity. It also modulates the activation of stress tolerance mechanisms in plants, helping them adapt to environmental stressors .
Comparison with Similar Compounds
Similar Compounds
Triacontanol: Another long-chain fatty alcohol with similar plant growth regulatory properties.
Octacosanol: A long-chain alcohol found in plant waxes with similar physiological effects on plants.
Hexacosanol: Another long-chain alcohol with comparable properties.
Uniqueness
Triacontan-2-OL is unique due to its specific molecular structure and its potent effects as a plant growth regulator. It is particularly effective in enhancing photosynthesis and nutrient transport in plants, making it a valuable compound in agricultural research and applications .
Properties
CAS No. |
13230-67-6 |
---|---|
Molecular Formula |
C30H62O |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
triacontan-2-ol |
InChI |
InChI=1S/C30H62O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30(2)31/h30-31H,3-29H2,1-2H3 |
InChI Key |
XAAKDEWWCWOBJC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCC(C)O |
Origin of Product |
United States |
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